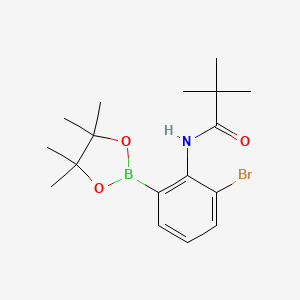![molecular formula C10H14N4 B13328762 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic heterocycle containing nitrogen atoms.
准备方法
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine, can be achieved through various synthetic routes. Some common methods include:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This approach uses bromohydrazone intermediates, which undergo cyclization to form the desired triazine derivatives.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form the triazine ring.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates, which are then cyclized to form the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the cyclization of intermediates to form the triazine ring.
Rearrangement of Pyrrolooxadiazines: This approach involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivatives.
化学反应分析
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:
2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar core structure but differs in the position and type of substituents.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a piperazine group attached to the triazine ring, which can lead to different biological activities.
Brivanib Alaninate: This compound contains a pyrrolo[2,1-f][1,2,4]triazine core and is used as an anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can differ from those of similar compounds.
属性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC 名称 |
3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4/c1-8-12-7-10-5-4-9(3-2-6-11)14(10)13-8/h4-5,7H,2-3,6,11H2,1H3 |
InChI 键 |
PKPPYXMDNBVDPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN2C(=CC=C2CCCN)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


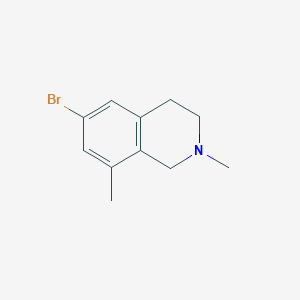
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)

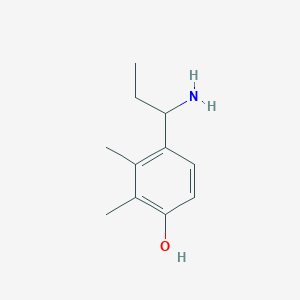
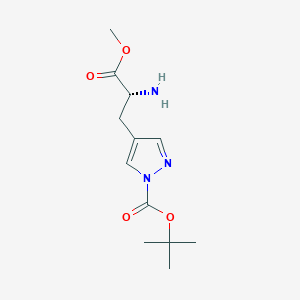

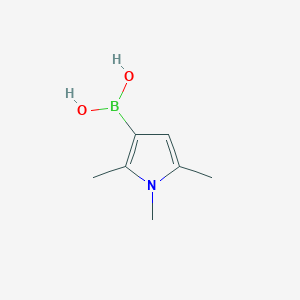
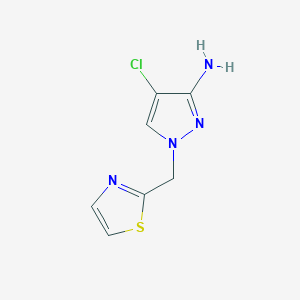
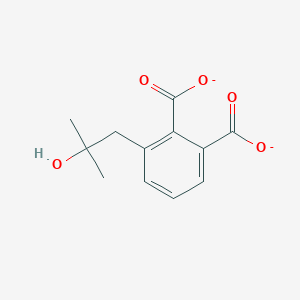
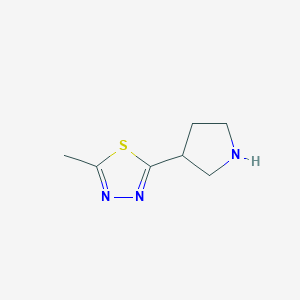
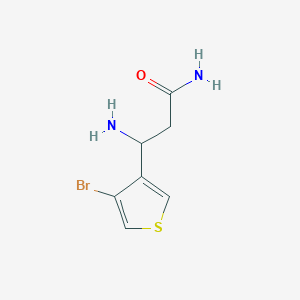
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
